molecular formula C16H19NO2 B12849753 tert-Butyl (4-methylnaphthalen-1-yl)carbamate

tert-Butyl (4-methylnaphthalen-1-yl)carbamate

Cat. No.: B12849753
M. Wt: 257.33 g/mol
InChI Key: GPHFUSYFLKMXCY-UHFFFAOYSA-N
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Description

tert-Butyl (4-methylnaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C₁₆H₁₉NO₂ It is a derivative of carbamic acid, where the carbamate group is attached to a tert-butyl group and a 4-methylnaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-methylnaphthalen-1-yl)carbamate typically involves the reaction of 4-methylnaphthalen-1-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylnaphthalen-1-amine+tert-butyl chloroformatetert-Butyl (4-methylnaphthalen-1-yl)carbamate+HCl\text{4-methylnaphthalen-1-amine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-methylnaphthalen-1-amine+tert-butyl chloroformate→tert-Butyl (4-methylnaphthalen-1-yl)carbamate+HCl

The reaction is typically performed in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methylnaphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-methylnaphthalen-1-amine and tert-butanol.

    Oxidation: The naphthalene ring can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinones.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic substitution can be facilitated using reagents such as bromine or nitric acid.

Major Products Formed

    Hydrolysis: 4-methylnaphthalen-1-amine and tert-butanol.

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (4-methylnaphthalen-1-yl)carbamate serves as a protecting group for amines, allowing for selective reactions to occur on other functional groups. It can be easily removed under mild conditions, making it a valuable tool in multi-step synthesis.

Biology and Medicine

In medicinal chemistry, this compound can be used as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl (4-methylnaphthalen-1-yl)carbamate exerts its effects depends on its specific application. In the context of protecting groups in organic synthesis, the carbamate group stabilizes the amine, preventing unwanted reactions. Upon deprotection, the amine is released, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-methylphenyl)carbamate: Similar structure but with a phenyl ring instead of a naphthalene ring.

    tert-Butyl (4-ethylnaphthalen-1-yl)carbamate: Similar structure with an ethyl group instead of a methyl group on the naphthalene ring.

    tert-Butyl (4-methoxynaphthalen-1-yl)carbamate: Similar structure with a methoxy group instead of a methyl group on the naphthalene ring.

Uniqueness

tert-Butyl (4-methylnaphthalen-1-yl)carbamate is unique due to the presence of the naphthalene ring, which can participate in π-π interactions and other non-covalent interactions

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-(4-methylnaphthalen-1-yl)carbamate

InChI

InChI=1S/C16H19NO2/c1-11-9-10-14(13-8-6-5-7-12(11)13)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18)

InChI Key

GPHFUSYFLKMXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C

Origin of Product

United States

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